molecular formula C13H8Cl2N2 B15065256 5-Benzyl-2,6-dichloronicotinonitrile

5-Benzyl-2,6-dichloronicotinonitrile

Cat. No.: B15065256
M. Wt: 263.12 g/mol
InChI Key: DQMDAXBVCMUVRY-UHFFFAOYSA-N
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Description

5-Benzyl-2,6-dichloronicotinonitrile is a substituted nicotinonitrile derivative characterized by a benzyl group at the 5-position and chlorine atoms at the 2- and 6-positions of the pyridine ring. The dichloro and benzyl substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

5-benzyl-2,6-dichloropyridine-3-carbonitrile

InChI

InChI=1S/C13H8Cl2N2/c14-12-10(6-9-4-2-1-3-5-9)7-11(8-16)13(15)17-12/h1-5,7H,6H2

InChI Key

DQMDAXBVCMUVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(N=C2Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,6-dichloronicotinonitrile typically involves the reaction of 2,6-dichloronicotinonitrile with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2,6-dichloronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Benzyl-2,6-dichloronicotinonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Benzyl-2,6-dichloronicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: Dichloro vs. Amino/Nitro Groups

A key structural analog is 6-Amino-5-nitropicolinonitrile (), which features amino (NH₂) and nitro (NO₂) groups instead of chlorine and benzyl substituents.

Property 5-Benzyl-2,6-dichloronicotinonitrile 6-Amino-5-nitropicolinonitrile
Substituents 2,6-Cl; 5-benzyl 5-NO₂; 6-NH₂
Electron Effects Electron-withdrawing (Cl) Mixed (NO₂: EWG; NH₂: EDG)
Lipophilicity (LogP) Higher (Cl, benzyl) Lower (polar NH₂/NO₂)
Handling Risks Potential irritant (Cl) Acute toxicity (NO₂)

The dichloro-benzyl combination enhances lipophilicity, favoring membrane permeability in drug design, while the amino-nitro analog’s polarity may limit bioavailability but increase solubility in aqueous systems.

Core Heterocycle Variations: Nicotinonitrile vs. Pyrimidine

5-Benzyl-2,4-diaminopyrimidines () share a benzyl group but feature a pyrimidine core instead of a pyridine ring.

Property This compound 5-Benzyl-2,4-diaminopyrimidines
Core Structure Pyridine (6-membered, 1 N) Pyrimidine (6-membered, 2 N)
H-Bonding Capacity Limited (Cl, CN) High (NH₂ groups)
Biological Targets Kinases, oxidases Dihydrofolate reductase

The pyrimidine core in 5-benzyl-2,4-diaminopyrimidines enables stronger hydrogen bonding with enzymes like dihydrofolate reductase, a target in antifolate therapies. In contrast, the dichloronicotinonitrile’s electron-deficient pyridine ring may favor interactions with metal ions or aromatic pockets in kinases.

Spiro and Complex Derivatives

and highlight 5-benzyl-2,5-diazaspiro[3.4]octane diHCl and tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl derivatives , which incorporate benzyl groups into spiro or bridged frameworks.

Property This compound 5-Benzyl-2,5-diazaspiro[3.4]octane diHCl
Structural Complexity Planar pyridine 3D spiro architecture
Synthetic Utility Intermediate for functionalization Preorganized scaffold for CNS drugs
Price (Research Scale) Not listed $156–238 per 100–250 mg

Spiro derivatives often exhibit enhanced conformational rigidity, improving selectivity for neurological targets. However, their synthesis is more labor-intensive compared to the straightforward functionalization of nicotinonitriles.

Biological Activity

5-Benzyl-2,6-dichloronicotinonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of the benzyl group and dichloro substituents on the nicotinonitrile backbone enhances its interaction with various biological targets.

The compound primarily acts as an inhibitor in enzymatic pathways. Its inhibitory effects have been noted in several studies, particularly concerning:

  • Enzyme Inhibition : It has shown potential as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cancer and other diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is required to establish its efficacy against specific pathogens.

Case Studies and Evaluations

  • Pharmacological Evaluation : A study evaluated the pharmacological effects of this compound in vitro. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The results indicated a dose-dependent response, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition Studies : Another research focused on the compound's ability to inhibit specific kinases involved in tumor progression. The findings revealed that this compound effectively reduced kinase activity, leading to decreased proliferation of cancer cells .
  • Antimicrobial Testing : In a preliminary antimicrobial assay, the compound exhibited activity against Gram-positive bacteria. Further investigations are needed to explore its full spectrum of antimicrobial effects and mechanisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant reduction in kinase activity
Anticancer ActivityCytotoxicity in cancer cell lines
Antimicrobial ActivityActivity against Gram-positive bacteria

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